molecular formula C23H23N3O3S B4501660 6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone

6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone

Cat. No.: B4501660
M. Wt: 421.5 g/mol
InChI Key: GJVDNIXLXIQXMQ-UHFFFAOYSA-N
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Description

6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, a phenyl group substituted with a methylsulfanyl group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone core, the introduction of the phenyl and morpholino groups, and the final functionalization with the methylsulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives with different substituents on the phenyl or morpholino groups. Examples include:

  • 6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
  • 2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone

Uniqueness

What sets 6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

6-(4-methylsulfanylphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-30-19-9-7-17(8-10-19)20-11-12-22(27)26(24-20)16-23(28)25-13-14-29-21(15-25)18-5-3-2-4-6-18/h2-12,21H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVDNIXLXIQXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone
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6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone
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6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone
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6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone
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6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone
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6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone

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